molecular formula C11H11Cl2N B2588802 3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287318-00-5

3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2588802
CAS No.: 2287318-00-5
M. Wt: 228.12
InChI Key: POBREIIRYIBWQF-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine is a chemical compound characterized by a bicyclic structure with a dichlorophenyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with bicyclo[1.1.1]pentan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of new materials and catalysts.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism by which 3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The dichlorophenyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine
  • (3-(2-Chlorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol
  • 3-(2,3-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine

Uniqueness

This compound is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s structural rigidity and specific substitution pattern make it a valuable scaffold for developing new molecules with desired properties .

Properties

IUPAC Name

3-(2,3-dichlorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N/c12-8-3-1-2-7(9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBREIIRYIBWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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